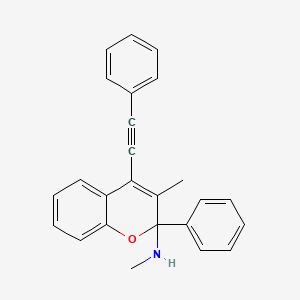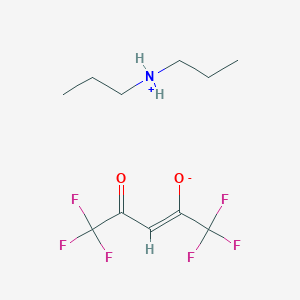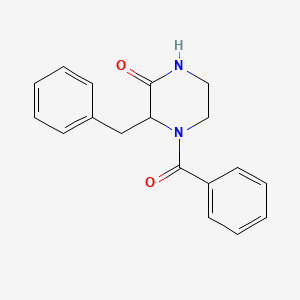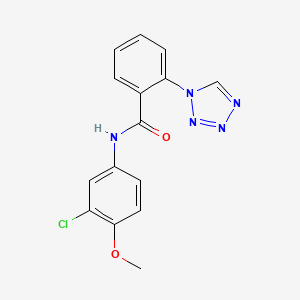
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine, also known as DMPPA, is a synthetic compound that belongs to the class of chromen-2-amines. DMPPA has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine binds to the sigma-2 receptor, which is thought to be involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. The exact mechanism of action of this compound is not fully understood, but it is thought to induce apoptosis in cancer cells through the activation of the sigma-2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine in lab experiments is its high potency and specificity for the sigma-2 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound and its potential role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases.
Conclusion
This compound is a synthetic compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. It binds to the sigma-2 receptor and has been shown to have antitumor and neuroprotective effects. While there are limitations to its use in lab experiments, this compound remains a promising tool compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine can be synthesized through a multi-step process involving the reaction of 2-phenylacetonitrile with 2-methyl-2-butene-1-ol to form 2-phenyl-3-methylbut-2-enenitrile. The resulting compound is then reacted with 4-iodo-2H-chromen-2-one to form this compound. This synthesis method has been optimized to produce this compound with high yield and purity.
Applications De Recherche Scientifique
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine has been studied for its potential use as a tool compound in scientific research. It has been shown to bind to the sigma-2 receptor, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N,3-dimethyl-2-phenyl-4-(2-phenylethynyl)chromen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c1-19-22(18-17-20-11-5-3-6-12-20)23-15-9-10-16-24(23)27-25(19,26-2)21-13-7-4-8-14-21/h3-16,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFTWSIXNUFEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)NC)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6131641.png)
![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)

![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6131676.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)


